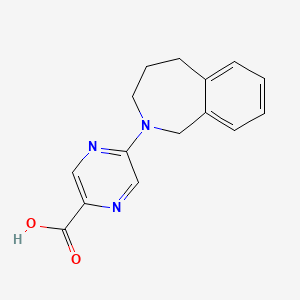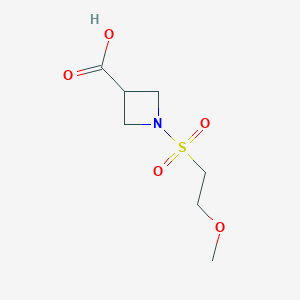![molecular formula C13H18N4 B7578646 5-[(4-Methylcyclohexyl)methylamino]pyrazine-2-carbonitrile](/img/structure/B7578646.png)
5-[(4-Methylcyclohexyl)methylamino]pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Methylcyclohexyl)methylamino]pyrazine-2-carbonitrile is a chemical compound that has attracted significant attention in scientific research. It is commonly referred to as Mecam, and it has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
Mécanisme D'action
The mechanism of action of Mecam is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. Mecam is thought to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
Mecam has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines. Mecam has also been shown to have anticonvulsant effects by reducing neuronal excitability. Additionally, Mecam has been found to have antidepressant effects by increasing the levels of neurotransmitters such as serotonin and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
Mecam has several advantages for lab experiments, including its ability to cross the blood-brain barrier, its relatively low toxicity, and its ability to enhance GABAergic neurotransmission. However, Mecam also has some limitations, including its limited solubility in water and its potential to interact with other drugs.
Orientations Futures
There are several future directions for research on Mecam. One potential area of research is the investigation of its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Another area of research is the investigation of its potential use as an anticonvulsant in the treatment of epilepsy. Additionally, further research is needed to fully understand the mechanism of action of Mecam and its potential interactions with other drugs.
In conclusion, Mecam is a chemical compound that has attracted significant attention in scientific research due to its potential applications in different fields. It has been studied for its potential use as an anti-inflammatory agent, anticonvulsant, and antidepressant. Mecam has several advantages for lab experiments, including its ability to cross the blood-brain barrier, its relatively low toxicity, and its ability to enhance GABAergic neurotransmission. However, further research is needed to fully understand the mechanism of action of Mecam and its potential interactions with other drugs.
Méthodes De Synthèse
Mecam can be synthesized through a multi-step process that involves the reaction of 4-methylcyclohexanone with hydroxylamine hydrochloride to form 4-methylcyclohexanone oxime. The oxime is then reacted with 2-chloropyrazine to form 5-(4-methylcyclohexyl)-2-chloropyrazine. The final step involves the reaction of 5-(4-methylcyclohexyl)-2-chloropyrazine with sodium cyanide to form Mecam.
Applications De Recherche Scientifique
Mecam has been used in various scientific research studies due to its potential applications in different fields. It has been studied for its potential use as an anti-inflammatory agent, anticonvulsant, and antidepressant. Mecam has also been investigated for its potential use in the treatment of neuropathic pain, Parkinson's disease, and Alzheimer's disease.
Propriétés
IUPAC Name |
5-[(4-methylcyclohexyl)methylamino]pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-10-2-4-11(5-3-10)7-16-13-9-15-12(6-14)8-17-13/h8-11H,2-5,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPRJWZCUBODEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CNC2=NC=C(N=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid](/img/structure/B7578611.png)
![3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol](/img/structure/B7578615.png)
![5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile](/img/structure/B7578637.png)
![5-[1-Cyanopropan-2-yl(methyl)amino]pyrazine-2-carbonitrile](/img/structure/B7578645.png)
![2-[(3,5-Dichlorophenyl)methyl-methylamino]propanoic acid](/img/structure/B7578654.png)
![2-[4-(1-Benzofuran-2-ylmethyl)piperazin-1-yl]acetic acid](/img/structure/B7578661.png)

